molecular formula C13H18N2O3 B1523362 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid CAS No. 1184267-73-9

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid

Cat. No.: B1523362
CAS No.: 1184267-73-9
M. Wt: 250.29 g/mol
InChI Key: WVGMJMBSFUOULA-UHFFFAOYSA-N
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Description

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid is a novel chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-methylphenyl isocyanate with methylamine to form the carbamoyl intermediate.

    Alkylation: The carbamoyl intermediate is then alkylated with 3-bromopropanoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl({[(2-chlorophenyl)carbamoyl]methyl})amino]propanoic acid
  • 3-[Methyl({[(2-fluorophenyl)carbamoyl]methyl})amino]propanoic acid
  • 3-[Methyl({[(2-bromophenyl)carbamoyl]methyl})amino]propanoic acid

Uniqueness

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid, also known by its CAS number 1184267-73-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol
  • SMILES Notation : Cc1ccccc1NC(=O)CN(C)CCC(=O)O

Table 1: Basic Properties

PropertyValue
CAS Number1184267-73-9
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antitumor Activity

Recent studies have indicated that derivatives of propanoic acids, similar to this compound, exhibit significant antitumor activity. For instance, compounds with structural similarities have shown inhibition of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the induction of apoptosis and cell cycle arrest at various phases, primarily through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways, which are crucial in inflammatory responses . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective qualities. It has been observed to enhance neuronal survival under oxidative stress conditions, possibly through the upregulation of antioxidant enzymes . This property could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Case Study on Antitumor Activity : A study involving a series of carbamoyl derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the methylphenyl group in increasing binding affinity to target proteins involved in tumor growth .
  • Inflammation Model : In an animal model of induced inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to controls. This effect was attributed to the compound's ability to inhibit COX-2 expression .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Gene Expression : By affecting transcription factors such as NF-kB, it alters the expression levels of various cytokines and growth factors.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic and extrinsic pathways.

Properties

IUPAC Name

3-[methyl-[2-(2-methylanilino)-2-oxoethyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-5-3-4-6-11(10)14-12(16)9-15(2)8-7-13(17)18/h3-6H,7-9H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGMJMBSFUOULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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